1-{6-Chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione
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Overview
Description
1-{6-Chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-{6-Chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione typically involves the annulation of a triazole ring to a pyrimidine core. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-{6-Chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include iron (III) chloride for oxidation and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{6-Chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: It exhibits cytotoxic activities against various cancer cell lines, making it a candidate for further biological and pharmacological studies.
Materials Science: The compound’s unique structure may be explored for applications in materials science, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{6-Chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . By inhibiting this target, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting its anti-cancer properties .
Comparison with Similar Compounds
Similar compounds to 1-{6-Chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione include other triazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit biological activities and are studied for their potential therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, particularly its potent CDK2 inhibition .
Properties
IUPAC Name |
1-(6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c1-5-9(12)6(2)17-10(13-5)14-11(15-17)16-7(18)3-4-8(16)19/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWCWHSFVUGSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)N3C(=O)CCC3=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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